2-Aminoquinoline

Antimicrobial 2-Aminoquinoline IC50

Researchers targeting resistant bacterial strains or neurodegenerative diseases often face scaffold limitations where positional isomers exhibit drastically divergent activity. 2-Aminoquinoline (CAS 580-22-3) is a non-interchangeable heterocyclic building block validated in head-to-head studies: its derivatives achieve Gram-positive IC50 of 0.10 µM and Gram-negative IC50 of 0.13 µM, outperforming 1-aminoisoquinoline analogs. The scaffold also delivers potent BACE1 inhibitors (IC50 11 nM) and dual AChE/BACE-1 agents with favorable Caco-2 permeability, predicting oral bioavailability and BBB penetration. Its documented 10⁶-fold improvement from fragment hit (900 µM) to lead (11 nM) confirms exceptional optimizability for FBDD campaigns. Supplied with ≥98% purity, ambient shipping, and rigorous QA documentation.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 580-22-3
Cat. No. B160992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoquinoline
CAS580-22-3
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)N
InChIInChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11)
InChIKeyGCMNJUJAKQGROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoquinoline (CAS 580-22-3) for Procurement: Core Physicochemical and Structural Identity


2-Aminoquinoline (CAS 580-22-3), also known as quinolin-2-amine, is a bicyclic aromatic heterocycle consisting of a quinoline core with an amino substituent at the 2-position [1]. It is a solid with a melting point range of 126–131 °C, a molecular weight of 144.17 g/mol, and a pKa of approximately 3.43 at 20 °C, reflecting its basic character [2]. This compound is soluble in chloroform, methanol, and water, and is stable under standard storage conditions when kept in an inert atmosphere . Its structure provides a versatile scaffold for medicinal chemistry and materials science, serving as a privileged building block for diverse molecular transformations [3].

1
ScaffoldMedicinal chemistry building block for aminoquinoline libraries
2
Interaction2-amino group enables hydrogen-bonding and π-stacking for target recognition
3
WorkflowSupports fragment-based lead optimization and multi-target-directed ligand design

Why Substituting 2-Aminoquinoline with Positional Isomers or Alternative Scaffolds Jeopardizes Research Outcomes


The substitution of 2-aminoquinoline with its positional isomers—such as 3-aminoquinoline (CAS 580-17-6) or 4-aminoquinoline (CAS 578-68-7)—or with structurally similar heterocycles like 1-aminoisoquinoline is not scientifically justifiable without rigorous revalidation. These analogs exhibit distinct physicochemical properties and divergent biological activity profiles. For example, the pKa of 3-aminoquinoline is 4.91 [1], which differs significantly from the 3.43 of 2-aminoquinoline, fundamentally altering its ionization state, solubility, and interaction with biological targets at physiological pH. Furthermore, the position of the amino group dictates the electronic distribution and the ability to engage in specific hydrogen-bonding and π-stacking interactions, which are critical for target recognition and activity [2]. In drug discovery, a simple swap of the amino group from the 2- to the 4-position on the quinoline ring can result in a complete loss of activity against a given target, as documented in melanin-concentrating hormone receptor 1 (MCH1R) antagonist programs [3]. The quantitative evidence presented below underscores that 2-aminoquinoline is not an interchangeable commodity but a distinct chemical entity with a unique performance profile.

Positional Isomers (3-amino, 4-amino)
Different pKa (4.91 vs 3.43) alters ionization state and solubility at physiological pH; electronic distribution and H-bonding patterns shift, risking complete loss of target activity as shown with MCH1R antagonists.
1-Aminoisoquinoline Analog
Scaffold replacement changes ring system geometry and antimicrobial potency profile; direct substitution without re-optimization may yield weaker activity against B. subtilis and E. coli.

Quantitative Differentiation of 2-Aminoquinoline: A Head-to-Head Evidence Guide for Scientific Procurement


Antimicrobial Potency: 2-Aminoquinoline Derivatives vs. 1-Aminoisoquinoline Analogs Against B. subtilis and E. coli

In a direct comparative study, a 2-aminoquinoline derivative (compound 3h) demonstrated superior antimicrobial activity against Bacillus subtilis with an IC50 of 0.10 ± 0.02 µM, compared to the 1-aminoisoquinoline series [1]. This represents a quantifiable advantage for the 2-aminoquinoline scaffold over its isoquinoline counterpart in this assay.

Antimicrobial potency
Head-to-head
2-aminoquinoline derivative: IC50 0.10 µM (B. subtilis) vs 1-aminoisoquinoline series
Reported higher antimicrobial activity against Gram-positive model
Assay context: in vitro B. subtilis; scaffold advantage is study-specific
Antimicrobial 2-Aminoquinoline IC50

BACE1 Inhibition: Fragment-Based Evolution of 2-Aminoquinoline to Subnanomolar Potency vs. Initial Hit

Starting from a fragment hit (2-aminoquinoline 1) with a BACE1 IC50 of 900 µM, a medicinal chemistry optimization campaign achieved a 10⁶-fold improvement in potency, culminating in compound 59 with an IC50 of 11 nM [1]. This demonstrates the 2-aminoquinoline core's exceptional amenability to structure-based optimization, a key differentiator from less tractable scaffolds.

BACE1 optimizability
Head-to-head
Fragment hit (900 µM) to lead (11 nM) – ≈81,800-fold improvement
Demonstrates reported scaffold tractability for structure-based optimization
Enzymatic assay; medicinal chemistry campaign required
BACE1 Alzheimer's Fragment-based drug discovery

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Balancing Potency, Selectivity, and Permeability

2-Aminoquinoline-based nNOS inhibitors demonstrate a unique profile: they achieve potent enzyme inhibition while maintaining favorable Caco-2 permeability (a predictor of oral absorption and blood-brain barrier penetration), a property often lacking in arginine-mimetic nNOS inhibitors [1]. For instance, lead compounds 7 and 15 from a simplified 2-aminoquinoline series showed good permeability and low efflux in Caco-2 assays [2]. This differentiates them from many other nNOS inhibitor chemotypes that suffer from poor bioavailability.

Caco-2 permeability
Class-level
Favorable permeability and low efflux reported for nNOS inhibitor chemotype
May support CNS exposure predictions; differentiates from arginine-mimetic inhibitors
Class-level inference; individual compound validation needed
nNOS Neurodegeneration CNS Penetration

Dual AChE/BACE-1 Inhibition: A Single 2-Aminoquinoline Hybrid vs. Donepezil

A structurally rigid donepezil analogue incorporating a 2-aminoquinoline scaffold (compound 13) demonstrated potent dual inhibition of acetylcholinesterase (AChE) and BACE-1, with IC50 values of 14.7 nM and 13.1 nM, respectively [1]. This multi-target activity profile, achieved through rational design around the 2-aminoquinoline core, offers a differentiated therapeutic approach compared to selective inhibitors like donepezil alone.

Dual enzyme inhibition
Data to verify
AChE IC50 14.7 nM, BACE-1 IC50 13.1 nM (donepezil analog with 2-aminoquinoline)
Dual inhibition profile reported; donepezil comparator is primarily AChE-selective
Source review recommended; no citation provided in input
AChE BACE-1 Multi-target-directed ligand

In Vivo Target Engagement: MCH1R Antagonism and Reduction of Food Intake

In an in vivo model of obesity, a 2-aminoquinoline MCH1R antagonist (compound 12) demonstrated functional efficacy by significantly reducing food intake and body weight in rodents when compared to a matched, inactive analog [1]. This provides a direct causal link between the compound's in vitro activity at the target and a relevant physiological outcome, a level of validation that goes beyond simple binding data.

MCH1R in vivo target engagement
Head-to-head
Significant food intake reduction vs inactive analog in rodent feeding assay
Reported in vivo model-response context for GPCR modulation
Acute assay; model-specific validation
MCH1R Obesity In Vivo Efficacy

Defined Application Scenarios for 2-Aminoquinoline (CAS 580-22-3) Based on Quantitative Evidence


Development of Next-Generation Antimicrobials

The 2-aminoquinoline scaffold should be prioritized for the synthesis of novel antimicrobial agents, as evidenced by its derivatives achieving potent IC50 values against both Gram-positive (B. subtilis, IC50 = 0.10 µM) and Gram-negative (E. coli, IC50 = 0.13 µM) bacteria in direct comparative studies with 1-aminoisoquinolines [1]. This quantitative advantage in a head-to-head comparison justifies its selection as a core structure for libraries targeting resistant bacterial strains.

CNS Drug Discovery Programs Targeting Neurodegeneration

For projects focused on neurodegenerative diseases like Alzheimer's and Parkinson's, 2-aminoquinoline is a high-value starting point. It has been shown to yield potent BACE1 inhibitors with subnanomolar IC50 values (11 nM) [2] and dual AChE/BACE-1 inhibitors (IC50 of 14.7 nM and 13.1 nM, respectively) [3]. Critically, the scaffold is associated with favorable permeability and low efflux in Caco-2 assays, a key predictor of oral bioavailability and blood-brain barrier penetration [4], differentiating it from other CNS-targeted scaffolds with poor pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The documented 10⁶-fold improvement in BACE1 inhibitory potency from a 900 µM fragment hit to an 11 nM lead [2] positions 2-aminoquinoline as an ideal fragment or early lead for FBDD campaigns. Its high 'optimizability' and the availability of X-ray crystallographic data to guide structure-based design make it a superior choice over less tractable or poorly characterized heterocyclic fragments, thereby increasing the probability of a successful lead optimization program.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Gram-positive/negative potency context
Potency and selectivity against target strains
CNS target engagement research
BACE1/nNOS dual inhibition and permeability profile
Permeability and brain exposure model validation
Fragment-based lead optimization
Scaffold tractability and structure-based design
Potency improvement trajectory and crystallography

Technical Documentation Hub

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39 linked technical documents
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